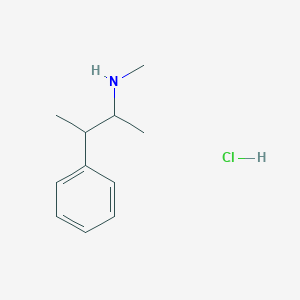

Methyl(3-phenylbutan-2-yl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUKDYVPFYSHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Variants of Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

IUPAC Nomenclature and Related Chemical Designations for Methyl(3-phenylbutan-2-yl)amine Hydrochloride

The chemical compound this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) as N-methyl-3-phenylbutan-2-amine hydrochloride . sigmaaldrich.com This name precisely describes the molecular structure: a butane (B89635) chain as the backbone, with a phenyl group attached to the third carbon, a methylamino group on the second carbon, and an N-methyl group on the amine. The "hydrochloride" suffix indicates that it is the hydrochloride salt form of the parent amine.

This compound is also referenced by various other chemical identifiers that are crucial for its unambiguous identification in databases and scientific literature. These designations include its CAS Registry Number, molecular formula, and topological descriptors like InChI and InChIKey.

Below is an interactive table summarizing the key nomenclature and chemical designations for this compound.

| Identifier Type | Value |

| IUPAC Name | N-methyl-3-phenylbutan-2-amine hydrochloride sigmaaldrich.com |

| CAS Number | 855391-79-6 sigmaaldrich.com |

| Molecular Formula | C11H18ClN nih.gov |

| Molecular Weight | 199.72 g/mol sigmaaldrich.com |

| InChI | 1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H sigmaaldrich.com |

| InChIKey | ZOUKDYVPFYSHPJ-UHFFFAOYSA-N sigmaaldrich.com |

Enantiomeric and Diastereomeric Considerations for this compound

The structure of Methyl(3-phenylbutan-2-yl)amine contains two chiral centers—at the second carbon (C2, the carbon atom bonded to the nitrogen) and the third carbon (C3, the carbon atom bonded to the phenyl group). The presence of two distinct stereocenters gives rise to stereoisomerism, meaning multiple molecules can exist with the same chemical formula and connectivity but with different three-dimensional arrangements of their atoms.

Specifically, for a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. In this case, with n=2, there are four possible stereoisomers:

(2R, 3R)-N-methyl-3-phenylbutan-2-amine

(2S, 3S)-N-methyl-3-phenylbutan-2-amine

(2R, 3S)-N-methyl-3-phenylbutan-2-amine

(2S, 3R)-N-methyl-3-phenylbutan-2-amine

These stereoisomers relate to each other as either enantiomers or diastereomers:

Enantiomers: These are non-superimposable mirror images of each other. The pairs are (2R, 3R) and (2S, 3S), as well as (2R, 3S) and (2S, 3R). Enantiomers share identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light.

Diastereomers: These are stereoisomers that are not mirror images of each other. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Unlike enantiomers, diastereomers have different physical properties.

The hydrochloride salt form does not change these fundamental stereochemical principles. Therefore, this compound can exist as a mixture of these stereoisomers or as an isolated, single stereoisomer.

Influence of Stereochemistry on Molecular Interactions and Research Utility of this compound

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is critical in determining its interaction with other chiral molecules, particularly biological targets like receptors and enzymes. Biological systems are inherently chiral, and thus they often exhibit stereoselectivity, interacting differently with each stereoisomer of a compound.

Research on structurally related phenethylamines demonstrates the profound impact of stereochemistry on pharmacological activity. For instance, studies on the optical isomers of N-alkyl-4-methylamphetamine, a structural analogue, revealed significant differences in their effects on plasma membrane monoamine transporters (DAT, NET, and SERT). nih.gov In one case, the (S)-isomer was found to be a potent and non-selective substrate for all three transporters, while the (R)-isomer displayed a modest selectivity for NET. nih.gov This highlights that even a subtle change in the spatial orientation of a methyl group can alter potency and selectivity at biological targets.

This principle of stereoselectivity is fundamental in medicinal chemistry and pharmacology. mdpi.com The differential binding affinity and functional activity of stereoisomers mean that one isomer may be responsible for the desired therapeutic effect, while another could be inactive or contribute to undesired side effects. Consequently, the research utility of this compound is greatly enhanced by studying its individual stereoisomers. Isolating and characterizing each enantiomer and diastereomer allows researchers to:

Determine the specific stereoisomer responsible for a particular biological activity.

Elucidate the structure-activity relationship (SAR) with greater precision.

Develop more selective and potent research tools or potential therapeutic agents.

The differential interactions of these isomers are crucial for understanding their function at a molecular level, making the study of their distinct stereochemical forms an essential aspect of research.

Structural Analogues and Isomers of this compound for Comparative Study

The study of structural analogues and isomers is essential for elucidating the structure-activity relationships of this compound. By comparing its properties to those of similar molecules, researchers can identify the chemical features responsible for its specific biological and chemical characteristics. The phenethylamine (B48288) framework is a common motif in many biologically active compounds. mdpi.com

Key isomers and analogues used for comparative study include positional isomers, where functional groups are moved to different positions, and analogues where functional groups are modified. For instance, N,N-Dimethylphenethylamine is a positional isomer where the methyl groups are both on the nitrogen atom, altering its pharmacological profile. wikipedia.org Another important isomer is 4-phenylbutan-2-amine, which lacks the N-methyl group and has a different substitution pattern on the butane chain. nih.gov

The following interactive table details several structural analogues and isomers, providing a basis for comparative research.

| Compound Name | CAS Number | Molecular Formula | Relationship to Methyl(3-phenylbutan-2-yl)amine |

| Methamphetamine | 537-46-2 | C10H15N | Lacks the C3-phenyl and has a C-alpha methyl group. |

| Phentermine | 122-09-8 | C10H15N | Positional isomer with a gem-dimethyl group at C-alpha. ojp.gov |

| N,N-Dimethylphenethylamine | 1126-71-2 | C10H15N | Isomer with two methyl groups on the nitrogen atom. wikipedia.org |

| 4-Phenylbutan-2-amine | 22374-89-6 | C10H15N | Positional isomer; lacks N-methylation. nih.gov |

| 3-Methyl-1-phenylbutan-2-amine | --- | C11H17N | Positional isomer. epa.gov |

| 2-Methyl-3-phenylcyclobutan-1-amine | 1394040-75-5 | C11H15N | Cycloalkane analogue. americanelements.com |

| 3-Methyl-3-phenylbutan-1-amine | 17684-34-3 | C11H17N | Positional isomer. chemscene.com |

By systematically comparing the chemical and biological activities of this compound with these related compounds, scientists can gain valuable insights into how specific structural modifications—such as the position of the phenyl group, the pattern of methylation, and the stereochemistry—influence molecular interactions.

Synthetic Methodologies for Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

Retrosynthetic Analysis of Methyl(3-phenylbutan-2-yl)amine Hydrochloride

A retrosynthetic analysis of Methyl(3-phenylbutan-2-yl)amine reveals several potential pathways for its construction. The most straightforward disconnection is at the carbon-nitrogen bond of the amine. This C-N bond disconnection points to a carbonyl precursor and an amine source, a common strategy in amine synthesis.

Disconnection 1 (C-N Bond): Breaking the bond between the nitrogen and the secondary carbon (C2) suggests a precursor such as 3-phenyl-2-butanone and methylamine (B109427). This pathway is characteristic of reductive amination, where the ketone and amine condense to form an imine or enamine intermediate, which is subsequently reduced to the target secondary amine.

This primary disconnection forms the basis for the most common and practical synthetic approaches to this molecule and its analogs.

Chiral Synthesis Approaches for Enantiopure this compound

Achieving enantiopurity is crucial for many applications of chiral amines. The synthesis of specific enantiomers of Methyl(3-phenylbutan-2-yl)amine can be accomplished using asymmetric catalysis or chiral auxiliaries.

Asymmetric catalysis offers a direct and atom-economical method for preparing enantiomerically enriched amines. nih.gov This approach typically involves the asymmetric reduction of a prochiral imine, formed in situ from 3-phenyl-2-butanone and methylamine. Transition-metal catalysts, featuring chiral ligands, are commonly employed for this transformation. acs.org

The general process involves:

Condensation of 3-phenyl-2-butanone with methylamine to form the corresponding N-methylimine.

Asymmetric hydrogenation or transfer hydrogenation of the imine using a chiral catalyst. Catalysts based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), have proven effective for similar reductions. mdpi.com

Organocatalysis represents another powerful strategy. Chiral Brønsted acids or other small organic molecules can activate the imine towards reduction, creating a chiral environment that directs the stereochemical outcome. nih.gov

Table 1: Examples of Asymmetric Catalysis Strategies for Amine Synthesis

| Catalysis Type | Catalyst System Example | Precursors | Key Feature |

| Asymmetric Hydrogenation | [Ir(Cp*)(diamine)] + Chiral Phosphoric Acid | Imine | High activity and enantioselectivity for N-aryl imines. acs.org |

| Asymmetric Transfer Hydrogenation | Rh/TsDPEN | Imine, Formic Acid/Triethylamine (B128534) | Uses a readily available hydrogen source. |

| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | Imine, Hantzsch Ester | Metal-free, mild reaction conditions. |

The use of a chiral auxiliary is a well-established method for controlling stereochemistry during synthesis. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

A potential sequence for synthesizing an enantiopure form of Methyl(3-phenylbutan-2-yl)amine using a chiral auxiliary, such as (S)-1-phenylethylamine, could involve the following steps:

Formation of an amide between a carboxylic acid and a chiral auxiliary.

Diastereoselective alkylation at the α-position to introduce the desired carbon skeleton.

Removal of the chiral auxiliary to yield an enantiomerically enriched intermediate.

Conversion of the intermediate to the final amine product.

For instance, an amide derived from a chiral amine like pseudoephenamine can undergo highly diastereoselective alkylation reactions. nih.gov This strategy provides excellent stereocontrol, and the auxiliary can often be recovered and reused.

Classical Synthetic Routes to this compound

Classical methods provide reliable and often scalable routes to racemic or diastereomeric mixtures of amines. These methods are typically robust and utilize readily available reagents.

Reductive amination is arguably the most versatile and widely used method for synthesizing amines. libretexts.org This one-pot procedure combines the reaction of a carbonyl compound with an amine and a reducing agent. uwaterloo.ca For the synthesis of Methyl(3-phenylbutan-2-yl)amine, this involves reacting 3-phenyl-2-butanone with methylamine in the presence of a suitable reducing agent. nih.govnih.gov

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, each with its own advantages regarding reactivity, selectivity, and handling.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Name | Typical Conditions | Notes |

| NaBH₃CN | Sodium Cyanoborohydride | Methanol (B129727), pH 6-7 | Selective for iminium ions over ketones; toxic cyanide byproduct. youtube.com |

| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (B8407120) | Dichloroethane, Acetic Acid | Mild and highly effective; less toxic than NaBH₃CN. |

| H₂/Catalyst | Catalytic Hydrogenation | Pt, Pd, or Ni catalyst, H₂ gas | Can be highly effective but may also reduce other functional groups. libretexts.org |

| Al/Hg | Aluminum Amalgam | Methanol/Water | A classical method, though the use of mercury is a significant drawback. nih.gov |

This pathway is fundamentally linked to reductive amination and focuses on the initial reaction between the carbonyl precursor and the amine. The key starting materials are 3-phenyl-2-butanone (a ketone) and methylamine.

The process unfolds in two conceptual steps:

Imine Formation: 3-phenyl-2-butanone reacts with methylamine under acidic or neutral conditions to form the corresponding N-methylimine (and its enamine tautomer). This is a reversible equilibrium reaction.

This method is highly modular, allowing for the synthesis of a wide variety of amines by simply changing the carbonyl and amine components. nih.gov

Novel Synthetic Strategies and Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. Novel strategies are moving away from classical methods that may employ harsh reagents or produce significant waste streams, towards more sustainable and efficient catalytic processes.

A primary route to Methyl(3-phenylbutan-2-yl)amine is the reductive amination of the precursor ketone, 3-phenyl-2-butanone, with methylamine. Green approaches to this transformation focus on the choice of reducing agent and catalyst. Catalytic hydrogenation, using molecular hydrogen (H₂) with a heterogeneous catalyst (such as Palladium on carbon, Pd/C), is a highly atom-economical method. frontiersin.org This process is considered green as its primary byproduct is water. From an industrial and green chemistry perspective, combining the synthesis of a primary amine from a nitro-compound precursor and its subsequent reductive amination in a one-pot process is an attractive strategy. frontiersin.orgnih.gov Alternative hydrogen sources, such as formic acid in transfer hydrogenation, also align with green principles by avoiding metal hydrides that produce stoichiometric waste. unibe.ch Some modern methods have demonstrated successful reductive aminations in environmentally benign solvents like water or even under solvent-free (neat) conditions, significantly reducing the ecological impact. organic-chemistry.org

Biocatalysis represents a frontier in the novel synthesis of chiral amines like Methyl(3-phenylbutan-2-yl)amine. mdpi.com Enzymes, particularly amine transaminases (ATAs), can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone with excellent enantioselectivity. rsc.orgdiva-portal.org This method operates under mild aqueous conditions and circumvents the need for protecting groups or harsh reagents, making it an inherently green technology. mdpi.commdpi.com The use of ATAs could allow for the direct production of a specific, desired stereoisomer of Methyl(3-phenylbutan-2-yl)amine, which is a significant advantage over classical methods that often yield racemic or diastereomeric mixtures. researchgate.net

Another innovative approach is the implementation of continuous flow chemistry. vapourtec.comresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhance safety, and can lead to higher yields and purity compared to traditional batch processing. researchgate.net Continuous flow systems have been developed for the synthesis of N-methyl secondary amines and can be designed to include in-line workup and purification steps, streamlining the entire manufacturing process. vapourtec.comacs.org

For synthetic routes that may proceed through a primary amine intermediate, the choice of methylating agent is critical. Traditional agents like methyl iodide or dimethyl sulfate (B86663) are highly toxic. Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign "green" methylating agent. psu.eduunive.itsciencemadness.org It is non-toxic, biodegradable, and its reactions can be performed catalytically, avoiding the formation of large quantities of inorganic salt byproducts. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for Amines

| Strategy | Traditional Approach | Novel / Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Reductive Amination | Use of metal hydrides (e.g., NaBH₃CN) in organic solvents. | Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (formic acid); use of water as a solvent or neat conditions. frontiersin.orgorganic-chemistry.org | High atom economy, reduced waste, use of benign solvents, improved safety. unibe.chbohrium.com |

| Stereocontrol | Production of racemic or diastereomeric mixtures requiring separation. | Asymmetric synthesis using biocatalysts like amine transaminases (ATAs). rsc.orgdiva-portal.org | Direct formation of a single enantiomer, mild reaction conditions, high selectivity. mdpi.commdpi.com |

| Process Technology | Batch reactor synthesis. | Continuous flow synthesis. vapourtec.comresearchgate.net | Enhanced safety and control, improved efficiency and yield, potential for automation. acs.org |

| N-Methylation | Use of toxic methyl iodide or dimethyl sulfate. | Use of dimethyl carbonate (DMC) with a solid catalyst. psu.edunih.gov | Low toxicity, biodegradable reagent, avoids inorganic salt byproducts. unive.itsciencemadness.org |

Isolation and Purification Techniques for this compound and Intermediates

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and defined structure. A multi-step approach involving extraction, chromatography, crystallization, and potentially chiral separation is typically employed.

Purification of Intermediates: The key precursor, 3-phenyl-2-butanone, is often purified after its synthesis to remove unreacted starting materials and byproducts. A common industrial method for purifying ketones of this nature is fractional distillation under reduced pressure, which separates compounds based on their boiling points. guidechem.comgoogle.com For laboratory scale, purification can also be achieved via flash column chromatography on silica (B1680970) gel.

Purification of the Free Amine: Following the reductive amination reaction, the resulting free base, Methyl(3-phenylbutan-2-yl)amine, must be isolated from the reaction mixture. This typically involves an aqueous workup where the pH is adjusted to ensure the amine is in its free base form, followed by extraction into an organic solvent. The crude amine is then often purified using flash column chromatography. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica gel, causing poor separation, peak tailing, and potential yield loss. biotage.combiotage.com To mitigate these issues, several strategies are used:

Mobile Phase Modification: A common technique is to add a small amount (0.1-2%) of a competing amine, such as triethylamine or ammonia, to the eluent (e.g., a hexane/ethyl acetate (B1210297) system). wfu.edurochester.edu This additive deactivates the acidic sites on the silica, allowing the target amine to elute more cleanly.

Amine-Functionalized Silica: An alternative is to use a column packed with aminopropyl-modified silica (NH2-silica). biotage.comkinesis-australia.com.au The basic surface of this stationary phase repels the basic amine compounds, preventing strong interactions and often providing excellent separation without the need for mobile phase modifiers. kinesis-australia.com.au

Isolation and Purification of the Hydrochloride Salt: Once the free base amine is purified, it is converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, methanol, or toluene) and adding a solution of hydrogen chloride. reddit.com The HCl can be introduced as a gas or, more conveniently, as a solution in an organic solvent like methanol or ether. reddit.com Using a solution of HCl in an organic solvent avoids the introduction of water, which can sometimes cause the product to oil out instead of crystallizing. reddit.com The resulting this compound, being an ionic salt, is generally insoluble in nonpolar organic solvents and precipitates out. The final purification is achieved through crystallization or recrystallization. This process involves dissolving the crude salt in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon pure crystals form. Co-crystallization with pharmaceutically acceptable organic acids is another advanced technique for obtaining highly pure and stable crystalline forms of amine hydrochlorides. acs.orgsysrevpharm.org

Separation of Stereoisomers: Methyl(3-phenylbutan-2-yl)amine has two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Separating these isomers is a significant challenge. While direct crystallization can sometimes separate diastereomers, chromatographic methods are often required. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. researchgate.net An alternative, indirect approach involves reacting the mixture of amine stereoisomers with a single enantiomer of a chiral derivatizing agent. This converts the mixture of enantiomers and diastereomers into a mixture of only diastereomers, which have different physical properties and can often be separated on standard, non-chiral silica gel via HPLC or flash chromatography. nih.goviitr.ac.inresearchgate.net

Table 2: Summary of Purification Techniques

| Compound/Mixture | Technique | Description | Typical Application |

|---|---|---|---|

| 3-Phenyl-2-butanone (Intermediate) | Reduced Pressure Distillation | Separation based on boiling point differences under vacuum. | Large-scale purification of the liquid ketone precursor. google.com |

| Methyl(3-phenylbutan-2-yl)amine (Free Base) | Flash Chromatography (Modified) | Chromatography on silica gel with an amine-modified eluent (e.g., +1% Triethylamine) to prevent peak tailing. wfu.edurochester.edu | Purification of the crude free base after synthesis and workup. |

| Methyl(3-phenylbutan-2-yl)amine (Free Base) | Flash Chromatography (NH2-Silica) | Chromatography using an aminopropyl-modified stationary phase to improve separation of basic compounds. biotage.comkinesis-australia.com.au | Alternative to modified eluents for cleaner purification of the free base. |

| This compound (Final Product) | Crystallization / Recrystallization | Precipitation of the salt from a supersaturated solution to form a pure crystalline solid. acs.orggoogleapis.com | Final purification step after salt formation to obtain the solid hydrochloride. |

| Stereoisomeric Mixture | Chiral HPLC | Chromatographic separation of enantiomers using a Chiral Stationary Phase (CSP). researchgate.net | Isolation of individual enantiomers for stereospecific studies. |

| Stereoisomeric Mixture | Diastereomeric Derivatization & Chromatography | Reaction with a chiral auxiliary to form diastereomers, followed by separation on standard silica gel. nih.goviitr.ac.in | Preparative separation of stereoisomers when direct chiral chromatography is not feasible. |

Advanced Analytical Characterization Techniques for Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation of Methyl(3-phenylbutan-2-yl)amine Hydrochloride

Spectroscopic techniques are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its architecture can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The expected signals would include multiplets for the aromatic protons of the phenyl group, signals for the methine protons on the butane (B89635) chain, a signal for the N-methyl protons, and signals for the two methyl groups on the butane chain. The hydrochloride salt form would likely influence the chemical shift of protons near the amine group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the different carbon environments within the molecule. Distinct signals would be expected for the carbons of the phenyl ring, the four carbons of the butane chain, and the N-methyl carbon.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.4 | 125 - 130 |

| Aromatic C (quaternary) | - | 140 - 145 |

| CH (benzylic) | 2.7 - 3.2 | 45 - 55 |

| CH (amine-bearing) | 3.0 - 3.5 | 55 - 65 |

| N-CH₃ | 2.4 - 2.8 | 30 - 40 |

| CH₃ (on butane chain) | 0.9 - 1.3 | 15 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular weight of the free base is 163.26 g/mol , and the hydrochloride salt is 199.72 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern of aliphatic amines often involves cleavage at the C-C bond alpha to the nitrogen atom. rsc.org For Methyl(3-phenylbutan-2-yl)amine, this would result in the formation of a stable iminium cation. The base peak in the mass spectrum of similar N-methylated phenethylamines is often the iminium fragment. nih.gov Other characteristic fragments would include the loss of methyl and ethyl groups, as well as fragments corresponding to the phenylalkyl portion of the molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition, further confirming the molecular formula.

Table 2: Plausible Mass Fragments for Methyl(3-phenylbutan-2-yl)amine

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (Free Base) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of CH₃ |

| 134 | [C₉H₁₂N]⁺ | Loss of C₂H₅ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (iminium ion) |

| 58 | [C₃H₈N]⁺ | α-cleavage (iminium ion) |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These would include N-H stretching vibrations for the secondary ammonium (B1175870) salt in the range of 2400-2800 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. Aromatic C-H bending vibrations would also be observed.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the phenyl group. Typically, benzene (B151609) and its derivatives show a primary absorption band around 200-210 nm and a weaker, fine-structured secondary band around 250-270 nm. The presence of the alkylamine side chain may cause a slight shift in these absorption maxima.

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed.

For purity assessment, a C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid/ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any potential impurities with different polarities. Detection is typically carried out using a UV detector set at a wavelength corresponding to the absorbance maximum of the phenyl group (around 210-220 nm or 254 nm). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis of Phenylalkylamines

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the trace analysis of volatile and semi-volatile compounds. While the hydrochloride salt is non-volatile, the free base of Methyl(3-phenylbutan-2-yl)amine can be analyzed by GC-MS after a simple basic extraction. For enhanced volatility and improved chromatographic peak shape, derivatization of the amine group with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is often employed. nih.gov

The GC separation would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer serves as a powerful detector, providing both quantitative data and qualitative structural information based on the mass spectrum of the eluting compound and its fragments. This makes GC-MS an excellent tool for identifying and quantifying trace impurities.

Table 4: General GC-MS Parameters for the Analysis of Phenylalkylamines

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Chiral Chromatography for Enantiomeric Purity of this compound

This compound exists as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these stereoisomers is critical, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the premier technique for achieving this separation and determining the enantiomeric and diastereomeric purity of a sample.

The principle of chiral chromatography relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). This creates a transient diastereomeric complex, leading to different retention times for each isomer as they pass through the chromatographic column. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common modalities for this purpose. dea.gov For amine-containing compounds like this compound, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are often effective. dea.govdea.gov

The development of a successful chiral separation method involves optimizing several parameters to achieve baseline resolution of all four stereoisomers. Key variables include the selection of the chiral column, the composition of the mobile phase (including the organic modifier and any additives), flow rate, and column temperature. dea.gov Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) added to the buffer, is another powerful technique for the enantiomeric separation of such compounds. dea.govnih.gov

The following table outlines a hypothetical, yet representative, set of parameters for a chiral HPLC method designed for the stereoisomeric purity assessment of this compound.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO2 / Ethanol with amine additive (for SFC) dea.gov |

| or Hexane / Isopropanol with amine additive (for HPLC) | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the four stereoisomers with distinct retention times, allowing for quantification and purity determination. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure of this compound

While chiral chromatography can separate and quantify stereoisomers, it does not inherently identify the absolute configuration (the R/S designation) of each. X-ray crystallography is the definitive analytical method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline solid.

For chiral molecules, specialized techniques in X-ray crystallography can be used to determine the absolute configuration, providing an unambiguous assignment of the (R) and (S) descriptors to the chiral centers. This information is crucial for understanding structure-activity relationships.

While specific crystallographic data for this compound is not publicly available, the data from its structural isomer, (+)-methamphetamine hydrochloride, serves as an illustrative example of the detailed information obtained from such an analysis. nih.govresearchgate.net

Disclaimer: The following data table contains crystallographic information for (+)-methamphetamine hydrochloride (N-methyl-1-phenylpropan-2-aminium chloride), a structural isomer of the subject compound. nih.govresearchgate.net This data is presented for illustrative purposes only, to demonstrate the type and detail of information generated by an X-ray crystallography study, due to the absence of specific data for this compound in published literature.

Table 2: Representative Crystal Data and Structure Refinement Details (Data for (+)-Methamphetamine Hydrochloride Isomer)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₆N⁺·Cl⁻ |

| Formula Weight | 185.69 |

| Temperature | 90(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 7.1022 (11) Å |

| b = 7.2949 (11) Å | |

| c = 10.8121 (17) Å | |

| β = 97.293 (4)° | |

| Volume | 555.64 (15) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.110 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R1 = 0.047 |

| Data Source | nih.govresearchgate.net |

Pharmacological and Biochemical Interactions of Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride in Vitro Studies

Receptor Binding Profiles of Methyl(3-phenylbutan-2-yl)amine Hydrochloride

No specific data from radioligand binding assays for this compound have been published. The affinity of a compound for various receptors and transporters is critical for determining its mechanism of action.

Affinity for Monoamine Transporters (DAT, NET, SERT)

The affinity (Ki values) of this compound for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) has not been reported. For related compounds like amphetamines, interaction with these transporters is a primary mechanism of action, leading to increased synaptic concentrations of monoamines. nih.gov Without binding studies, the potency and selectivity of this compound at these crucial sites remain unknown.

Neurochemical Release Studies of this compound in Synaptosomes or Tissue Cultures

Functional assays using synaptosomes or tissue cultures are necessary to determine if this compound acts as a substrate for monoamine transporters, inducing neurotransmitter efflux (release). Studies on its structural isomer, β-methylphenethylamine (BMPEA), have shown it to be a substrate-type releaser at DAT and NET. nih.gov However, no comparable studies have been published for this compound to determine its efficacy (Emax) and potency (EC50) for dopamine, norepinephrine, or serotonin release.

Enzyme Inhibition and Activation Studies with this compound

The potential for this compound to inhibit or activate key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO-A and MAO-B), has not been investigated. Some amphetamine-related compounds are known to inhibit MAO, which can potentiate their effects by preventing the breakdown of monoamines. nih.gov Whether this compound shares this property is currently unknown.

Cellular Uptake and Efflux Mechanisms Modulated by this compound

Specific in vitro studies examining the cellular uptake and efflux mechanisms for this compound are not available. Understanding how the compound enters cells (e.g., via transporters or passive diffusion) and whether it induces reverse transport of neurotransmitters is fundamental to characterizing its cellular pharmacology.

Signaling Pathway Modulation by this compound in Cell Lines

No research has been published on the downstream signaling pathways that may be modulated by this compound in cell lines. Compounds like methamphetamine are known to activate intracellular receptors such as Trace Amine-Associated Receptor 1 (TAAR1), leading to the activation of protein kinase A (PKA) and protein kinase C (PKC) signaling cascades, which in turn modulate dopamine transporter function. nih.govnih.gov It remains undetermined if this compound engages similar intracellular signaling mechanisms.

Structure Activity Relationships Sar of Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride and Analogues

Impact of Phenyl Ring Substitutions on the Activity Profile of Methyl(3-phenylbutan-2-yl)amine Hydrochloride

While specific research on phenyl ring substitutions of this compound is not extensively documented, the broader class of phenethylamines provides a wealth of information from which to draw inferences. Substitutions on the phenyl ring can dramatically alter a compound's interaction with receptors. For instance, in related amphetamine compounds, the position and nature of substituents on the phenyl ring are known to modulate their affinity for various neurotransmitter binding sites. Ring-substituted amphetamines, such as 3,4-methylenedioxyamphetamine (MDA), exhibit distinct receptor interaction profiles compared to their unsubstituted counterparts. These substitutions can influence properties like lipophilicity, electronic distribution, and steric bulk, all of which are critical for receptor binding. For example, the introduction of a methylenedioxy group in MDA confers a high affinity for the 'DOB binding site' in the human cortex. nih.gov

The following table illustrates how different substitutions on the phenyl ring of phenethylamine (B48288) derivatives can influence their receptor binding affinities.

| Substitution Pattern | Compound Example | Receptor Affinity Modulation |

| Unsubstituted | Phenethylamine | Baseline activity |

| 3,4-Methylenedioxy | MDA | High affinity for the 'DOB binding site' and moderate affinity for 5-HT1A, 5-HT1D, and alpha-2 adrenergic sites nih.gov |

| 2,5-Dimethoxy-4-substituted | 2C-X series | Potent agonism at serotonin (B10506) 5-HT2A/2C receptors, with the 4-position substituent influencing potency and duration of action |

It is plausible that similar substitutions on the phenyl ring of this compound would likewise modulate its activity, potentially altering its selectivity and potency at various monoamine transporters and receptors.

Role of Alkyl Chain Modifications in the Pharmacological Interactions of this compound

Modifications to the alkyl chain of phenethylamine derivatives are a key determinant of their pharmacological properties. In the case of this compound, the presence of a methyl group on the beta-carbon (the carbon adjacent to the phenyl ring) and another on the nitrogen atom are significant.

Studies on related compounds, such as synthetic cathinones, have demonstrated that the length of the alkyl side-chain can have a profound impact on their interaction with monoamine transporters. For instance, in a series of N-ethyl substituted cathinones, the potency of dopamine (B1211576) uptake inhibition was found to increase with the elongation of the aliphatic side chain from a methyl to a propyl group, and then decrease with further extension to butyl and pentyl groups. nih.gov This suggests an optimal chain length for interaction with the dopamine transporter binding pocket.

Furthermore, N-alkylation plays a crucial role. N-methylation, as seen in Methyl(3-phenylbutan-2-yl)amine, can influence a compound's potency and selectivity. For example, in a study of 4-methylamphetamine (4-MA) analogs, increasing the N-alkyl chain length converted the compounds from potent, non-selective releasers at monoamine transporters to more selective serotonin transporter (SERT) releasers with reduced abuse potential. researchgate.net

The table below summarizes the effect of alkyl chain length on the dopamine transporter (DAT) activity of N-alkyl-4-methylamphetamine optical isomers.

| N-Alkyl Group | S(+) Enantiomer Activity at DAT | R(-) Enantiomer Activity at DAT |

| Methyl | Potent and efficacious releaser | Less potent releaser |

| Ethyl | Decreased efficacy as a releaser | Similar profile to S(+) but less potent |

| Propyl | Non-transported blocker | Almost inactive |

These findings suggest that modifications to the N-methyl group or the butan-2-yl chain of this compound could significantly alter its pharmacological profile.

Significance of Stereochemical Configuration on Receptor Selectivity and Potency of this compound Enantiomers

The presence of two chiral centers in this compound means that it can exist as four different stereoisomers. The three-dimensional arrangement of atoms is a critical factor in drug-receptor interactions, and it is highly likely that the enantiomers of this compound exhibit different pharmacological activities.

The importance of stereochemistry is well-established for the closely related compound methamphetamine, which exists as two enantiomers: dextro-methamphetamine and levo-methamphetamine. wikipedia.org Dextro-methamphetamine is a potent central nervous system stimulant, while levo-methamphetamine has more pronounced peripheral effects and is used in some over-the-counter nasal decongestants. wikipedia.org Studies have shown substantial pharmacodynamic differences between the isomers, with the effects of l-methamphetamine being shorter-lived and less desired by abusers at high doses. nih.gov

Furthermore, research on the stereoselective transport of phenylethylamine derivatives by human monoamine transporters has revealed that even closely related transporters can exhibit different stereopreferences for the same substrate. nih.govnih.gov For example, the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, while the serotonin transporter (SERT) prefers the (R)-enantiomer. nih.gov

Given these precedents, it is almost certain that the individual enantiomers of this compound will display distinct profiles of receptor selectivity and potency. The precise nature of these differences would require experimental evaluation of the separated stereoisomers.

Comparison of SAR with Structurally Related Phenethylamines and Amphetamines

This compound is structurally related to both phenethylamines and amphetamines. A key structural feature is the presence of a methyl group on the beta-carbon of the phenethylamine backbone, making it an isomer of methamphetamine. This beta-methylation has a significant impact on its pharmacological profile.

Studies comparing β-methylphenethylamine (BMPEA), a close structural analog, with amphetamine have shown that while both are substrates for the dopamine (DAT) and norepinephrine (NET) transporters, BMPEA is significantly less potent than amphetamine as a releasing agent. wikipedia.org However, BMPEA and its N-methylated analog were found to be more potent at NET than at DAT. wikipedia.org This suggests that the position of the methyl group on the alkyl chain (alpha in amphetamine vs. beta in BMPEA) influences both potency and transporter selectivity.

The table below provides a comparison of the EC50 values (a measure of potency) for monoamine release by amphetamine and β-methylphenethylamine (BMPEA).

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) |

| Amphetamine | ~20 | ~50 |

| β-Methylphenethylamine (BMPEA) | >1000 | ~500 |

Data are approximate values derived from published studies for comparative purposes.

This comparison highlights that while structurally similar, subtle changes in the placement of a methyl group can lead to significant differences in pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies on this compound derivatives were identified, the principles of QSAR have been successfully applied to the broader class of phenethylamines.

QSAR studies on phenethylamine derivatives have been used to develop models that can predict their biological responses, such as their affinity for adrenergic alpha-1 receptors. d-nb.info These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For instance, a QSAR study on methylamine (B109427) derivatives acting as dopamine transporter inhibitors successfully developed a predictive model based on 2D structural descriptors. mdpi.com

The development of a QSAR model for this compound derivatives would involve synthesizing a series of analogs with systematic variations in their structure (e.g., different substituents on the phenyl ring, modifications to the alkyl chain) and measuring their biological activity. The resulting data could then be used to build a statistical model that could predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with improved potency or selectivity.

Metabolic Pathways and Biotransformation of Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

In Vitro Hepatic Microsomal Metabolism of Methyl(3-phenylbutan-2-yl)amine Hydrochloride

In vitro studies using hepatic microsomes are a standard method for investigating the Phase I metabolism of xenobiotics. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for the oxidative metabolism of many drugs. nih.govnih.govresearchgate.net For a compound like this compound, incubation with rat or human liver microsomes in the presence of cofactors such as NADPH would initiate metabolic reactions. nih.gov

The primary metabolic pathways expected to be observed in such a system are N-demethylation and aromatic hydroxylation, which are common for amphetamine-type compounds. nih.govnih.govnih.gov The process involves the enzymatic conversion of the parent compound into more polar, water-soluble metabolites that can be more easily eliminated.

Identification of Major Metabolites of this compound

Based on the established metabolic pathways of the structurally analogous compound methamphetamine, the primary metabolites of this compound are anticipated to be formed through two main reactions: N-demethylation and aromatic hydroxylation. nih.govtandfonline.comdrugbank.com

N-demethylation: This reaction involves the removal of the methyl group from the nitrogen atom, resulting in the formation of its primary amine analog, 3-phenylbutan-2-ylamine . This is a major metabolic pathway for methamphetamine, which is demethylated to amphetamine. nih.govmedicalnewstoday.com

Aromatic Hydroxylation: This reaction typically involves the addition of a hydroxyl group to the phenyl ring, most commonly at the para (4') position. This would produce 4-hydroxy-methyl(3-phenylbutan-2-yl)amine . For methamphetamine, the corresponding metabolite is para-hydroxymethamphetamine (pOH-MA), which is a significant metabolite. nih.govtandfonline.comtandfonline.com

Further biotransformation can occur, including the hydroxylation of the N-demethylated metabolite to form 4-hydroxy-3-phenylbutan-2-ylamine . These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as sulfation or glucuronidation, to further increase their water solubility before excretion. tandfonline.comtandfonline.com

Below is a table of expected major metabolites.

Table 1: Predicted Major Metabolites of this compound| Metabolite Name | Metabolic Pathway |

|---|---|

| 3-phenylbutan-2-ylamine | N-Demethylation |

| 4-hydroxy-methyl(3-phenylbutan-2-yl)amine | Aromatic Hydroxylation |

| 4-hydroxy-3-phenylbutan-2-ylamine | N-Demethylation followed by Aromatic Hydroxylation |

| Conjugates (Sulfate, Glucuronide) | Phase II Conjugation |

Enzyme Systems Involved in this compound Biotransformation (e.g., CYP450 Isoforms, MAO)

The biotransformation of this compound is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. medicalnewstoday.comnih.gov

CYP450 Isoforms : Research on amphetamine and methamphetamine metabolism has consistently identified CYP2D6 as the principal enzyme responsible for both aromatic hydroxylation and N-demethylation. nih.govdrugbank.comtandfonline.comnih.govgenomind.compsu.edu It is therefore highly probable that CYP2D6 is the main catalyst in the metabolism of this compound. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in metabolic rates among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers. genomind.com Other CYP isoforms, such as CYP1A2 and CYP3A, may also play a minor role. researchgate.netplos.org

Monoamine Oxidase (MAO) : While amphetamines are generally considered poor substrates for MAO due to their chemical structure, this enzyme system can contribute to the metabolism of some phenethylamines. contemporaryclinic.com MAO's involvement in the biotransformation of this compound may be possible but is likely secondary to the metabolic activity of the CYP450 system. contemporaryclinic.comadmescope.com

Stereoselective Metabolism of this compound Enantiomers

Methyl(3-phenylbutan-2-yl)amine possesses two chiral centers, which means it can exist as four distinct stereoisomers. The metabolism of such chiral compounds is often stereoselective, meaning that different enantiomers are processed at different rates by metabolic enzymes.

This phenomenon is well-documented for methamphetamine, where the S-(+)- and R-(-)-enantiomers exhibit different metabolic profiles. nih.govnih.govresearchgate.net Specifically, the N-demethylation of methamphetamine to amphetamine shows a high degree of isomer selectivity. nih.govnih.gov Studies have shown that CYP2D6, the primary metabolizing enzyme, has a greater affinity for one enantiomer over the other in related compounds. nih.gov

Consequently, it is expected that the metabolism of this compound is also stereoselective. The different enantiomers would likely be metabolized by CYP2D6 at varying rates, leading to different plasma concentrations and durations of action for each isomer. The ratio of metabolites produced, such as the N-demethylated versus the hydroxylated products, could also differ between the enantiomers. nih.govnih.gov

Metabolic Stability and Half-Life Assessment of this compound in Biological Matrices (In Vitro)

Metabolic stability is a critical parameter assessed during drug discovery to predict a compound's persistence in the body. In vitro assays using biological matrices like liver microsomes or hepatocytes are employed to determine this stability. nih.govresearchgate.net These experiments measure the rate at which the parent compound is consumed over time.

From this rate of disappearance, key pharmacokinetic parameters can be calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A short half-life suggests low metabolic stability and rapid clearance. researchgate.net

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound, independent of blood flow. It is calculated from the half-life. researchgate.net

While specific experimental data for this compound is not publicly available, the results would typically be presented as shown in the conceptual table below. For context, the in vivo half-life of methamphetamine in humans is approximately 6 to 15 hours. medicalnewstoday.com

Table 2: Conceptual Data for In Vitro Metabolic Stability Assessment

| Compound | Biological Matrix | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|---|

| Methyl(3-phenylbutan-2-yl)amine HCl | Human Liver Microsomes | (Hypothetical Value: 45) | (Hypothetical Value: 15.4) | (Moderate) |

| Methyl(3-phenylbutan-2-yl)amine HCl | Rat Liver Microsomes | (Hypothetical Value: 25) | (Hypothetical Value: 27.7) | (Low) |

| Verapamil (Control) | Human Liver Microsomes | 20 | 34.7 | Low |

| Warfarin (Control) | Human Liver Microsomes | >120 | <5.8 | High |

Computational and Theoretical Studies on Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

Molecular Docking Simulations of Methyl(3-phenylbutan-2-yl)amine Hydrochloride with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, which is structurally related to monoamine reuptake inhibitors, molecular docking simulations are crucial for predicting its binding affinity and mode of interaction with key central nervous system targets. wikipedia.orgnih.gov These targets primarily include the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov

Simulations would involve preparing a 3D structure of Methyl(3-phenylbutan-2-yl)amine and docking it into the binding sites of homology models of human monoamine transporters. biomolther.org The results of such simulations can provide valuable information on the binding energy, key amino acid residues involved in the interaction, and the specific orientation of the ligand within the binding pocket. For instance, the phenyl group of the compound might engage in hydrophobic interactions, while the protonated amine could form hydrogen bonds with acidic residues like aspartate in the transporter. researchgate.net

Table 1: Hypothetical Molecular Docking Scores of this compound with Monoamine Transporters

| Target Receptor | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe176, Ser422 |

| Norepinephrine Transporter (NET) | -7.9 | Asp75, Phe317, Tyr151 |

| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Ile172 |

This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies. The scores and residues are based on typical findings for phenethylamine-based monoamine reuptake inhibitors.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. acs.org For this compound, methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

These calculations can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its potential for electrostatic and hydrogen bonding interactions. The distribution of charge on the protonated amine and the aromatic ring is particularly important for its binding to transporter proteins. researchgate.net Furthermore, quantum chemical calculations can help in understanding the conformational preferences of the molecule, which is crucial for its recognition by the receptor. acs.org

Table 2: Theoretical Electronic Properties of this compound

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -8.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| Dipole Moment | 8.9 D | Indicates overall molecular polarity |

| Charge on Nitrogen | +0.85 e | Highlights the electrostatic interaction potential of the amine group |

The data in this table are representative values for similar phenethylamine (B48288) compounds and serve an illustrative purpose.

Molecular Dynamics Simulations to Investigate Binding Mechanisms of this compound

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. nih.gov MD simulations of this compound bound to a monoamine transporter can reveal the flexibility of the ligand in the binding site and the dynamic network of interactions that stabilize the complex.

These simulations can help in understanding the mechanism of inhibition, for instance, by showing how the ligand may induce or stabilize a particular conformation of the transporter that prevents the reuptake of the neurotransmitter. nih.gov The insights gained from MD simulations are crucial for a more accurate prediction of binding affinities and for the rational design of more potent and selective analogues.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound via Computational Methods

The success of a drug candidate is highly dependent on its ADME properties. nih.govresearchgate.net In silico models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities. acs.orgmdpi.com For this compound, various computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are often employed for these predictions. researchgate.net For example, the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecule can be calculated to predict its absorption and ability to cross the blood-brain barrier. Predictions of metabolism by cytochrome P450 enzymes can also be made, helping to anticipate the compound's half-life and potential for drug-drug interactions. mdpi.com

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification | Method of Prediction |

|---|---|---|

| Human Intestinal Absorption | High | QSAR Model |

| Blood-Brain Barrier Penetration | High | QSAR Model |

| P-glycoprotein Substrate | No | Classification Model |

| CYP2D6 Inhibition | Likely | Pharmacophore Model |

| LogP | 2.8 | Atom-based calculation |

This table contains predicted ADME properties based on computational models for compounds with similar structures.

De Novo Design Approaches for this compound Analogues

De novo design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov Starting from the structure of this compound and its predicted binding mode within a target receptor, algorithms can be used to design new analogues with potentially improved affinity, selectivity, or ADME properties. nih.gov

These approaches can involve growing a new molecule within the binding site of the receptor, linking molecular fragments, or modifying the existing structure of this compound. The designed analogues can then be evaluated in silico for their predicted properties before being selected for chemical synthesis and experimental testing. This iterative cycle of design, prediction, and testing can significantly accelerate the discovery of new and improved therapeutic agents. drugbank.com

Research Applications and Significance of Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

Utilization of Methyl(3-phenylbutan-2-yl)amine Hydrochloride as a Pharmacological Tool or Reference Standard

In the realm of pharmacology and analytical chemistry, compounds like this compound serve as invaluable tools. Its structural analog, 2-Methylamino-1-phenylbutane hydrochloride, is utilized as an analytical reference standard. caymanchem.com This application is crucial for the accurate identification and quantification of related compounds in forensic and research settings. Given the structural similarities, it is highly probable that this compound is also employed as a reference standard, particularly in the context of identifying new psychoactive substances (NPS). The availability of well-characterized reference materials is fundamental for the validation of analytical methods and ensuring the reliability of experimental results.

The use of such compounds as pharmacological tools extends to in vitro and in vivo studies aimed at elucidating the mechanisms of action of stimulant drugs. By comparing the pharmacological profiles of a series of related compounds, researchers can dissect the specific contributions of different structural motifs to their biological activity.

Role of this compound in Understanding Neurotransmitter Systems

The phenethylamine (B48288) scaffold, the core of this compound, is a cornerstone of neuropharmacology. Phenethylamines are known to interact with monoamine neurotransmitter systems, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govscielo.org.mx Research on the broader class of phenethylamines has been instrumental in understanding the function of monoamine transporters (DAT, NET, and SERT) and their role in synaptic transmission. biomolther.orgnih.govnih.gov

Studies on the closely related compound β-Methylphenethylamine (BMPEA) have shown that it acts as a substrate for both dopamine and norepinephrine transporters, leading to the release of these neurotransmitters. nih.govresearchgate.net Specifically, BMPEA and its N-methylated counterpart displayed a higher potency at the norepinephrine transporter (NET) compared to the dopamine transporter (DAT). nih.govresearchgate.net This preferential activity provides researchers with a tool to investigate the distinct physiological roles of these two neurotransmitter systems. By studying compounds like this compound, which possesses an N-methyl group similar to the analog of BMPEA, researchers can further probe the structure-activity relationships that govern selectivity for different monoamine transporters.

The table below summarizes the effects of some phenethylamine analogs on dopamine and norepinephrine transporters, highlighting the type of data that would be crucial to obtain for this compound to fully understand its neuropharmacological profile.

| Compound | Dopamine Transporter (DAT) Activity | Norepinephrine Transporter (NET) Activity | Primary Effect |

| Amphetamine | Potent Releasing Agent | Potent Releasing Agent | Release of Dopamine and Norepinephrine |

| Methamphetamine | Potent Releasing Agent | Potent Releasing Agent | Release of Dopamine and Norepinephrine |

| β-Methylphenethylamine (BMPEA) | Releasing Agent (less potent than amphetamine) | Releasing Agent (more potent than at DAT) | Preferential Release of Norepinephrine |

| N-methyl-2-phenylpropan-1-amine (MPPA) | Releasing Agent (less potent than amphetamine) | Releasing Agent (more potent than at DAT) | Preferential Release of Norepinephrine |

This table is based on data from studies on related phenethylamine compounds and illustrates the type of research where this compound would be a valuable tool. nih.govresearchgate.net

Contribution of this compound Research to Medicinal Chemistry Principles

Research into phenethylamine derivatives, including this compound, makes a significant contribution to the fundamental principles of medicinal chemistry. The phenethylamine structure is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov By synthesizing and evaluating a wide array of analogs, medicinal chemists can establish detailed structure-activity relationships (SAR). nih.govnih.govsemanticscholar.org

These SAR studies reveal how subtle changes in the chemical structure, such as the position of a methyl group or the presence of an N-alkylation, can dramatically alter a compound's potency, selectivity, and metabolic stability. nih.gov For instance, the addition of a β-keto group to the phenethylamine backbone, creating cathinones, generally reduces potency at dopamine and norepinephrine transporters compared to their amphetamine counterparts. nih.gov Similarly, the length of an N-alkyl chain can influence a compound's relative activity at the serotonin transporter. nih.gov The study of this compound and its isomers provides another data point in this complex matrix, helping to refine the predictive models used in drug design.

Development of Analytical Methods for the Detection of this compound in Research Settings

The emergence of new psychoactive substances, many of which are phenethylamine derivatives, necessitates the continuous development of robust and sensitive analytical methods for their detection. Research involving this compound contributes to this field by providing a target analyte for method development and validation. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the identification and quantification of these compounds in various matrices, including biological samples and seized materials. scipublications.comresearchgate.netrestek.comdshs-koeln.de

The development of these methods often involves the chiral separation of enantiomers, as different stereoisomers of a compound can exhibit distinct pharmacological activities. restek.comdshs-koeln.de For example, validated LC-MS/MS methods are available for the enantiomeric separation of amphetamine and methamphetamine in human plasma. scipublications.comresearchgate.net The analytical characterization of this compound, including its chromatographic behavior and mass spectral fragmentation patterns, is essential for its inclusion in comprehensive screening methods for new psychoactive substances.

The following table outlines common analytical techniques used for the detection of phenethylamine derivatives.

| Analytical Technique | Principle | Application in Phenethylamine Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | Widely used for the identification of known and unknown phenethylamines. Derivatization is often required. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase and uses two stages of mass analysis for high selectivity and sensitivity. | A powerful tool for the quantification of phenethylamines and their metabolites in biological fluids. Allows for chiral separation. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | An alternative technique for the separation of charged species like protonated amines. |

Insights Gained from this compound Studies for Future Compound Design

The study of this compound and its analogs provides valuable insights that guide the design of future compounds with tailored pharmacological profiles. By understanding the structure-activity relationships within this chemical class, medicinal chemists can rationally design new molecules with enhanced selectivity for a specific biological target, improved metabolic stability, or a desired functional activity (e.g., inhibitor versus releasing agent). nih.govresearchgate.netresearchgate.net

For example, research on bivalent phenethylamine ligands has suggested the existence of multiple substrate-binding sites on the dopamine transporter, opening up new avenues for the design of novel DAT inhibitors. nih.gov The knowledge gained from studying the effects of alkyl substitutions on the phenethylamine backbone, as is present in this compound, can be applied to the design of new therapeutic agents targeting the central nervous system or to the development of more specific research tools to probe the function of neurotransmitter systems. biomolther.org The ultimate goal is to leverage this fundamental understanding to create safer and more effective medicines.

Conclusion and Future Research Directions for Methyl 3 Phenylbutan 2 Yl Amine Hydrochloride

Summary of Key Academic Findings on Methyl(3-phenylbutan-2-yl)amine Hydrochloride

The existing information is primarily limited to its chemical identity. The compound is a hydrochloride salt of N-methyl-3-phenylbutan-2-amine. Structurally, it belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse biological activities. The lack of dedicated academic publications means that there is no established body of evidence to summarize regarding its specific biological effects, mechanism of action, or potential applications. Any discussion of its properties would be speculative and based on the activities of structurally related compounds.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-3-phenylbutan-2-amine;hydrochloride |

| Molecular Formula | C11H18ClN |

| Molecular Weight | 199.72 g/mol |

| PubChem CID | 24841348 |

| Physical Description | Solid (based on typical properties of similar amine hydrochlorides) |

This table is generated based on data available in chemical databases and is for informational purposes. It is not derived from dedicated academic research on this specific compound.

Unresolved Questions and Challenges in this compound Research

The primary challenge in the research of this compound is the foundational gap in knowledge. A significant number of fundamental questions remain unanswered due to the absence of dedicated studies.

Key Unresolved Questions:

Stereochemistry and Isomeric Activity: The molecule possesses chiral centers, meaning it can exist in different stereoisomeric forms. A critical unresolved question is the synthesis and characterization of these individual isomers and an evaluation of their respective pharmacological and toxicological profiles. It is well-established in the broader class of phenethylamines that different isomers can have markedly different biological activities.

Pharmacological Profile: The complete pharmacological profile of this compound is unknown. It is unclear which receptors, transporters, or enzymes it interacts with, and with what affinity and efficacy. Its potential stimulant, empathogenic, or other central nervous system effects have not been scientifically investigated.

Metabolic Pathways: The metabolic fate of this compound in biological systems has not been studied. Identifying the metabolic pathways, the enzymes involved (such as cytochrome P450 isoenzymes), and the structure of its metabolites is crucial for understanding its duration of action and potential for drug-drug interactions.

Toxicological Profile: There is no available data on the acute or chronic toxicity of this compound. This includes its potential for neurotoxicity, cardiotoxicity, or other organ-specific toxicities, which are known concerns for some substituted amphetamines.

Research Challenges:

Lack of Reference Standards: The limited commercial availability and the absence of well-characterized analytical reference standards can impede forensic and academic research.

Synthesis and Purification: Developing efficient and stereoselective synthetic routes to obtain the pure isomers of this compound can be a significant chemical challenge.

Proposed Future Avenues for Academic Inquiry into this compound

Given the current lack of data, future academic inquiry into this compound could proceed along several fundamental research avenues. These investigations would be crucial for establishing a scientific understanding of this compound.

Proposed Research Directions:

Chemical Synthesis and Characterization:

Development and publication of a detailed, reproducible synthetic pathway for this compound.

Stereoselective synthesis to isolate and purify the individual stereoisomers.

Thorough characterization of the compound and its isomers using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

In Vitro Pharmacology:

A comprehensive screening of the compound against a panel of central nervous system receptors and transporters, particularly the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters (DAT, NET, SERT), as these are common targets for phenethylamines.

Functional assays to determine whether the compound acts as a substrate (releaser) or an inhibitor at these transporters.

Binding assays to assess its affinity for various receptor subtypes, including adrenergic, dopaminergic, and serotonergic receptors.

In Vitro Metabolism and Toxicology:

Incubation with liver microsomes or hepatocytes to identify the primary metabolic pathways and the resulting metabolites.

Cytotoxicity studies in relevant cell lines (e.g., neuronal cells, cardiomyocytes) to assess its potential for cellular damage.

Computational Studies: